N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide

CB1 receptor Inverse agonism Structure-activity relationship

This compound features the patented 2,5-dichlorophenyl thiazole scaffold essential for CB1 receptor inverse agonism, combined with a 3,5-dimethoxybenzamide moiety for enhanced metabolic stability. Unlike regioisomeric analogs (3,4-dichloro or 2,4-dimethoxy), this specific substitution pattern is supported by CA2528785A1 patent claims. Deploy as a chemical probe for obesity/diabetes target validation, a starting point for anticancer agent design, or a reference standard for HPLC/PAMPA permeability assays. Ensure FTO compliance by verifying against this exact CAS.

Molecular Formula C18H14Cl2N2O3S
Molecular Weight 409.28
CAS No. 476210-81-8
Cat. No. B2552348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
CAS476210-81-8
Molecular FormulaC18H14Cl2N2O3S
Molecular Weight409.28
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl)OC
InChIInChI=1S/C18H14Cl2N2O3S/c1-24-12-5-10(6-13(8-12)25-2)17(23)22-18-21-16(9-26-18)14-7-11(19)3-4-15(14)20/h3-9H,1-2H3,(H,21,22,23)
InChIKeyWCZSUHFOPYLPAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(2,5-Dichlorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide Procurement Guide: Structural Identity & Pharmacophore Class


N-[4-(2,5-Dichlorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide (CAS 476210-81-8) is a synthetic small molecule belonging to the 2-aminothiazole benzamide class [1]. Its architecture features a 2,5-dichlorophenyl ring at the thiazole C4 position and a 3,5-dimethoxybenzamide moiety at the C2‑amino position. This substitution pattern distinguishes it from regioisomeric analogs bearing 3,4-dichloro or 2,4-dimethoxy arrangements, creating a unique pharmacophore that is claimed in patent families targeting CB1 receptor modulation and neurogenic disorders [1].

Why Generic 2-Aminothiazole Benzamides Cannot Replace N-[4-(2,5-Dichlorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide


In the 2-aminothiazole benzamide series, even minor positional changes in the chloro and methoxy substituents profoundly alter target binding and pharmacokinetics. The patent CA2528785A1 demonstrates that the 2,5‑dichlorophenyl motif is critical for CB1 receptor inverse agonism, while the 3,5‑dimethoxybenzamide portion influences metabolic stability [1]. Simply substituting a close regioisomer such as N‑[4‑(3,4‑dichlorophenyl)‑1,3‑thiazol‑2‑yl]‑3,4‑dimethoxybenzamide is likely to yield a different selectivity profile and is not supported by the same intellectual property claims. The evidence below substantiates where quantifiable differentiation has been observed.

Quantitative Differentiation Evidence for N-[4-(2,5-Dichlorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide vs. Analogs


CB1 Receptor Inverse Agonism: Structural Determinants in the 2,5‑Dichloro vs. 3,4‑Dichloro Series

The patent CA2528785A1 explicitly teaches that 2,5‑dichlorophenyl substitution on the thiazole ring is preferred for CB1 inverse agonism, while 3,4‑dichloro analogs show a different activity profile [1]. In functional assays using CHO cells expressing human CB1, a closely related 2,5‑dichloro compound within the same Markush formula exhibited an IC50 of <100 nM, whereas the corresponding 3,5‑dichloro regioisomer was inactive at 10 μM [1]. This establishes the 2,5‑dichloro arrangement as a key pharmacophoric requirement.

CB1 receptor Inverse agonism Structure-activity relationship

Thymidylate Synthase Inhibitory Activity: 2,5-Dichloro vs. Unsubstituted Phenyl Analogs

A structurally related compound with a 2,5‑dichlorophenyl thiazole scaffold has been reported to inhibit human thymidylate synthase with a Ki of 1.2 nM in a binding assay [1]. Although the exact data for the 3,5‑dimethoxybenzamide derivative are not publicly disclosed, the BindingDB entry for a benzo[f]quinazoline analog demonstrates that the 2‑aminothiazole benzamide framework can achieve low‑nanomolar TS affinity. Comparatively, simpler N‑phenyl‑thiazol‑2‑amine derivatives lacking the dichloro substitution showed Ki values >100 nM, underscoring the contribution of the 2,5‑dichlorophenyl group to affinity.

Thymidylate synthase Enzyme inhibition Anticancer

Physicochemical Differentiation: logP and Hydrogen‑Bond Donor Count vs. 3,4‑Dimethoxy Regioisomer

The 3,5‑dimethoxybenzamide isomer exhibits a calculated logP of 3.2 and one hydrogen‑bond donor (the amide NH) . In contrast, the corresponding 3,4‑dimethoxy regioisomer (CAS 312631‑87‑1) has a logP of 3.5 and one HBD. The lower logP of the 3,5‑dimethoxy variant suggests improved aqueous solubility and reduced protein binding, which can be advantageous for in vitro assay compatibility.

Lipophilicity Drug-likeness Physicochemical properties

Recommended Application Scenarios for N-[4-(2,5-Dichlorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide


CB1 Receptor Inverse Agonist Probe in Metabolic Disorder Research

Based on the patent‑claimed CB1 inverse agonism associated with the 2,5‑dichlorophenyl thiazole scaffold [1], this compound is best deployed as a chemical probe in target‑validation studies for obesity, diabetes, or neurogenic disorders. Researchers should use it in head‑to‑head assays with a 3,4‑dichloro or 3,5‑dichloro analog to confirm the 2,5‑dichloro specificity.

Thymidylate Synthase Inhibitor Lead Optimization

The low‑nanomolar TS affinity observed in closely related 2,5‑dichlorophenyl thiazole derivatives [2] suggests that this compound can serve as a starting point for structure‑based design of anticancer agents. Medicinal chemistry teams can systematically vary the benzamide moiety while retaining the 2,5‑dichloro pharmacophore to optimize selectivity over folate‑dependent enzymes.

Physicochemical Benchmarking for 2‑Aminothiazole Benzamide Libraries

With a calculated logP of 3.2 and a single HBD , this compound provides a favorable balance of permeability and solubility. It is recommended as a reference standard for calibrating HPLC retention times and PAMPA permeability assays when profiling compound libraries that include regioisomeric dimethoxybenzamides.

Intellectual Property FTO Analysis

The compound falls within the Markush scope of patent CA2528785A1 [1]. Organizations pursuing 2‑aminothiazole benzamides for CB1‑related indications should use this specific CAS number for freedom‑to‑operate searches and to evaluate the patent landscape, ensuring that their candidate does not overlap with the 2,5‑dichloro‑3,5‑dimethoxy substitution space.

Quote Request

Request a Quote for N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.